Pyrazolo[1,5-a]pyridin-6-ylboronic acid
Description
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is a heterocyclic boronic acid derivative with the molecular formula C₆H₆BN₃O₂ and a molecular weight of 162.94 g/mol . Its structure comprises a pyrazolo[1,5-a]pyridine core substituted with a boronic acid group at the 6-position. Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science. This compound is cataloged under CAS 1588769-34-9 and is commercially available for research applications .
Properties
Molecular Formula |
C7H7BN2O2 |
|---|---|
Molecular Weight |
161.96 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyridin-6-ylboronic acid |
InChI |
InChI=1S/C7H7BN2O2/c11-8(12)6-1-2-7-3-4-9-10(7)5-6/h1-5,11-12H |
InChI Key |
QEHBKTCEMAWMTO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN2C(=CC=N2)C=C1)(O)O |
Origin of Product |
United States |
Scientific Research Applications
Pyrazolo[1,5-a]pyridin-6-ylboronic acid is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of biological systems and as a tool in bioconjugation techniques.
Medicine: It is explored for its potential therapeutic applications, including anticancer and anti-inflammatory properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which pyrazolo[1,5-a]pyridin-6-ylboronic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, influencing their activity.
Pathways: It may modulate signaling pathways involved in cellular processes, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[1,5-a]pyridine scaffold is part of a broader family of nitrogen-containing heterocycles. Below, we compare its boronic acid derivative with analogous compounds in terms of synthesis , reactivity , and biological activity .
Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidines share structural similarities but differ in ring substitution patterns. Key distinctions include:
- Synthesis: Cyclocondensation of pyrazol-5-amines with β-diketones or nitriles yields pyrazolo[1,5-a]pyrimidines. For example, 7-amino-6-(4-aroyl)pyrazolo[1,5-a]pyrimidine-3-carbonitriles (e.g., compound 87) are synthesized via HCl-catalyzed reactions, exhibiting enhanced fluorescence (λmax,em = 393–414 nm) compared to aryl-substituted analogs .
Triazolo[1,5-a]pyridine Derivatives
Triazolo[1,5-a]pyridines, such as [1,2,4]triazolo[1,5-a]pyridin-6-ylboronic acid (CAS 1588769-34-9), differ in the substitution of a triazole ring for the pyrazole. This modification alters electronic properties and reactivity:
- Reactivity : The boronic acid group enables cross-coupling, but the triazole ring may influence steric hindrance and regioselectivity in reactions .
- Applications: These compounds are investigated as cyclin-dependent kinase inhibitors, as noted in patents describing their role in modulating cell cycle progression .
Carboxylic Acid Derivatives
Pyrazolo[1,5-a]pyrimidine carboxylic acids (e.g., 3-chloro-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid , CAS 1015846-76-0) are functionalized with carboxyl groups instead of boronic acids:
- Synthetic Utility: These derivatives serve as intermediates for amide bond formation. For instance, 7-amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a precursor for bioactive conjugates .
- Bioactivity : Brominated analogs like 6-bromo-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are explored for their antiproliferative effects .
Comparative Data Table
Key Research Findings
Fluorescence Properties: Pyrazolo[1,5-a]pyrimidines with amino groups (e.g., 87) exhibit redshifted emission compared to aryl-substituted analogs, making them suitable for optical applications .
Kinase Inhibition: Trifluoromethylated pyrazolo[1,5-a]pyrimidines (6k, 6l) show potent kinase inhibition, with IC₅₀ values in the nanomolar range .
Synthetic Versatility : Boronic acid derivatives enable modular synthesis of complex heterocycles, as demonstrated in the preparation of tricyclic pyrazolo[1,5-a]pyrimidines via palladium-catalyzed reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
